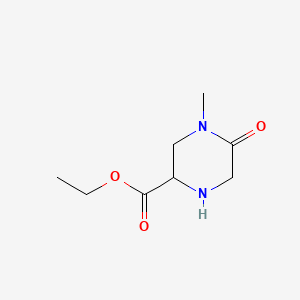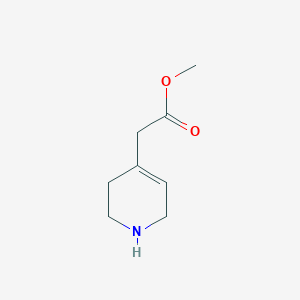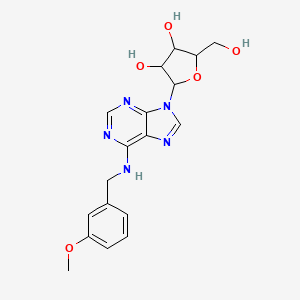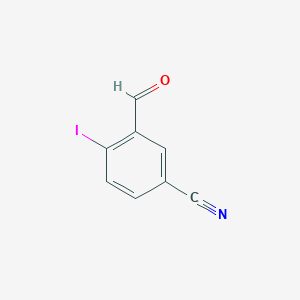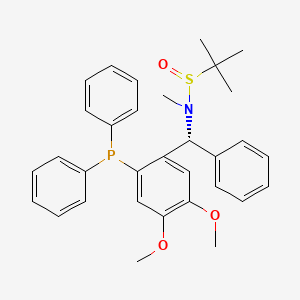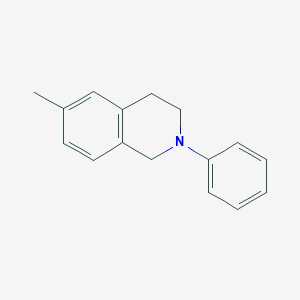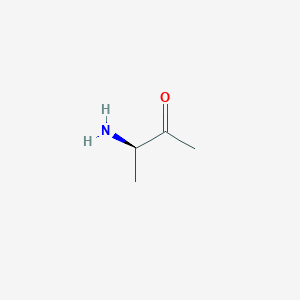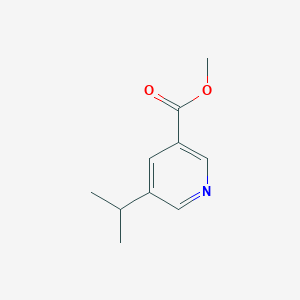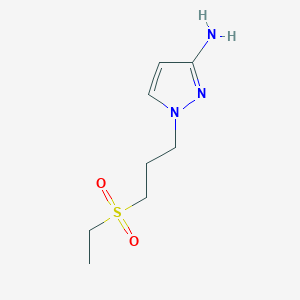![molecular formula C10H9ClN2O5 B13649326 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with propanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like Raney nickel.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation reactions often use catalysts like Raney nickel and hydrogen gas.
Substitution: Reagents such as sodium hydroxide and potassium iodide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-3-nitrobenzoyl)amino]benzoic acid
- 2-[(4-Chloro-3-nitrobenzoyl)amino]butanoic acid
- 2-[(4-Chloro-3-nitrobenzoyl)amino]pentanoic acid
Uniqueness
2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups allows for diverse reactivity and applications in various research fields .
Properties
Molecular Formula |
C10H9ClN2O5 |
|---|---|
Molecular Weight |
272.64 g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H9ClN2O5/c1-5(10(15)16)12-9(14)6-2-3-7(11)8(4-6)13(17)18/h2-5H,1H3,(H,12,14)(H,15,16) |
InChI Key |
IJKNALURSDMKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


